REACTION_CXSMILES
|
[CH3:1][C:2]([C:15]1[C:16]([CH3:24])=[N:17][C:18]([N+:21]([O-:23])=[O:22])=[CH:19][CH:20]=1)(C(OCC)=O)[C:3]([O:5][C:6](C)(C)[CH3:7])=[O:4]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH3:24][C:16]1[C:15]([CH:2]([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:20][CH:19]=[C:18]([N+:21]([O-:23])=[O:22])[N:17]=1 |f:1.2|
|
Name
|
tert-butyl ethyl methyl(2-methyl-6-nitropyridin-3-yl)propanedioate
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC(C)(C)C)(C(=O)OCC)C=1C(=NC(=CC1)[N+](=O)[O-])C
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Name
|
TFA DCM
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred over night at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1C(C(=O)OCC)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |